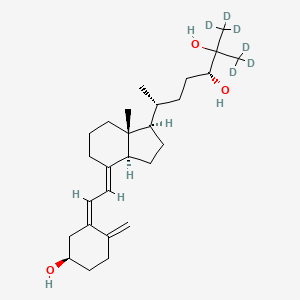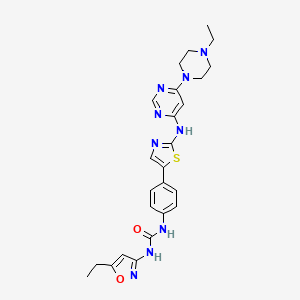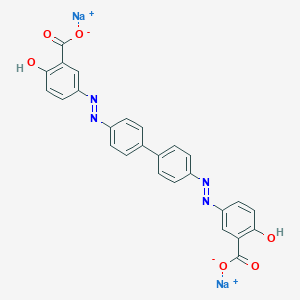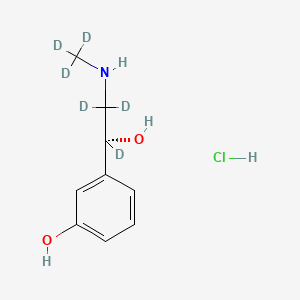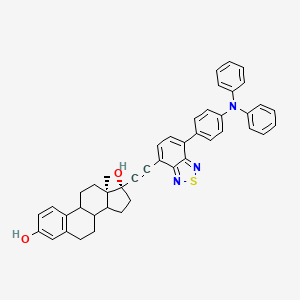
PSDalpha
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PSDalpha is a compound known for its role as an estrogen receptor alpha degrader. It consists of a photosensitizer, triphenylamine benzothiadiazole, and 17β-estradiol connected via an acetylene bond . This compound demonstrates superior anti-proliferative effects on MCF-7 cells, a type of breast cancer cell line . Its peak absorption wavelength in the visible region is 465 nm .
Méthodes De Préparation
The synthesis of PSDalpha involves the conjugation of a photosensitizer, triphenylamine benzothiadiazole, and 17β-estradiol via an acetylene bond . The specific synthetic routes and reaction conditions for this compound are not widely detailed in public literature. the general approach involves the use of standard organic synthesis techniques to form the acetylene bond and ensure the proper conjugation of the components .
Analyse Des Réactions Chimiques
PSDalpha undergoes several types of chemical reactions, including:
Reduction: The compound can undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The acetylene bond in this compound can participate in substitution reactions under appropriate conditions.
Common reagents used in these reactions include light (for activation), oxygen (for oxidation), and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
PSDalpha has several scientific research applications, including:
Chemistry: Used as a tool to study the degradation of estrogen receptor alpha and the effects of photosensitizers.
Biology: Employed in research involving breast cancer cell lines to study anti-proliferative effects.
Industry: Utilized in the development of targeted protein degradation platforms and light-activated therapies.
Mécanisme D'action
PSDalpha exerts its effects by degrading estrogen receptor alpha. The compound conjugates a photosensitizer, triphenylamine benzothiadiazole, and 17β-estradiol via an acetylene bond . Upon activation by light, the photosensitizer produces singlet oxygen, which then induces the degradation of estrogen receptor alpha . This mechanism involves the molecular targets of estrogen receptor alpha and the pathways related to protein degradation .
Comparaison Avec Des Composés Similaires
PSDalpha is unique due to its combination of a photosensitizer, triphenylamine benzothiadiazole, and 17β-estradiol, which provides superior anti-proliferative effects on breast cancer cells . Similar compounds include:
PROTACs (Proteolysis Targeting Chimeras): These compounds also target protein degradation but do not necessarily involve light activation.
Other Estrogen Receptor Degraders: Compounds like fulvestrant also degrade estrogen receptors but through different mechanisms.
This compound stands out due to its light-activated mechanism and the specific combination of its components .
Propriétés
Formule moléculaire |
C44H39N3O2S |
|---|---|
Poids moléculaire |
673.9 g/mol |
Nom IUPAC |
(13R,17R)-13-methyl-17-[2-[4-[4-(N-phenylanilino)phenyl]-2,1,3-benzothiadiazol-7-yl]ethynyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C44H39N3O2S/c1-43-25-23-38-36-21-18-35(48)28-31(36)15-20-39(38)40(43)24-27-44(43,49)26-22-30-14-19-37(42-41(30)45-50-46-42)29-12-16-34(17-13-29)47(32-8-4-2-5-9-32)33-10-6-3-7-11-33/h2-14,16-19,21,28,38-40,48-49H,15,20,23-25,27H2,1H3/t38?,39?,40?,43-,44-/m1/s1 |
Clé InChI |
IUXDSWZYLRTQNC-OBFPEMJWSA-N |
SMILES isomérique |
C[C@@]12CCC3C(C1CC[C@@]2(C#CC4=CC=C(C5=NSN=C45)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8)O)CCC9=C3C=CC(=C9)O |
SMILES canonique |
CC12CCC3C(C1CCC2(C#CC4=CC=C(C5=NSN=C45)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8)O)CCC9=C3C=CC(=C9)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



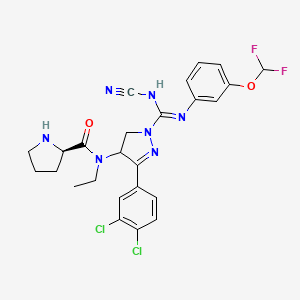
![(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-20-(5-carbamoyl-1,2,4-triazol-1-yl)-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid](/img/structure/B12423255.png)
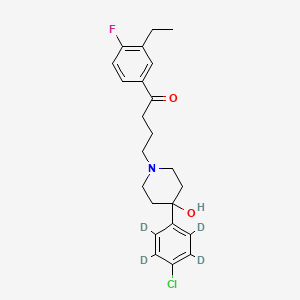
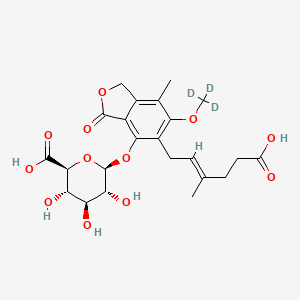
![disodium;[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B12423278.png)
![[pTyr5] EGFR (988-993) (TFA)](/img/structure/B12423284.png)


